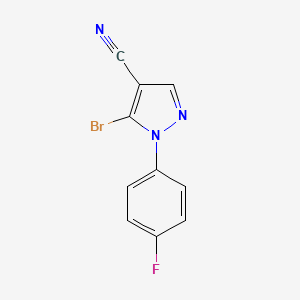
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities . The specific structure of this compound includes an acetyl group at the 3-position, a bromine atom at the 4-position, and an acetate group at the 7-position, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Acetylation: The 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
O-Acylation: The 7-hydroxy group is acylated with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and acetylation steps, and the use of automated purification systems to isolate the final product.
化学反応の分析
Types of Reactions
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acetyl group at the 3-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The acetate group at the 7-position can be hydrolyzed to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Hydroxy derivatives.
科学的研究の応用
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
類似化合物との比較
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom and acetyl group, resulting in different biological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Similar structure but lacks the acetate group at the 7-position.
7-Hydroxy-4-methylcoumarin: Lacks the bromine and acetyl groups, leading to different chemical reactivity and biological properties.
Uniqueness
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
特性
分子式 |
C13H9BrO5 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC名 |
(3-acetyl-4-bromo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9BrO5/c1-6(15)11-12(14)9-4-3-8(18-7(2)16)5-10(9)19-13(11)17/h3-5H,1-2H3 |
InChIキー |
DLGAFVPUFKVMBT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)







![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)



